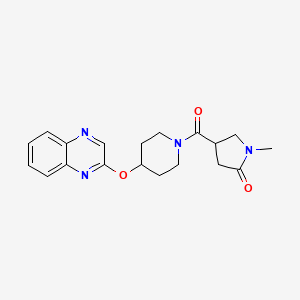
1-甲基-4-(4-(喹喔啉-2-基氧基)哌啶-1-羰基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a piperidine ring, and a quinoxaline moiety.
科学研究应用
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
准备方法
The synthesis of 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the pyrrolidin-2-one core through cyclization reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反应分析
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring to its corresponding dihydroquinoxaline derivatives.
作用机制
The mechanism of action of 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the pyrrolidin-2-one core contributes to its overall stability and bioavailability .
相似化合物的比较
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide: This compound also features a quinoxaline moiety and has been studied for its kinase inhibitory activity.
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Known for its antimicrobial activity, this compound shares structural similarities with the quinoxaline and piperidine rings.
生物活性
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is C24H31N3O4. The compound features a pyrrolidinone core substituted with a quinoxaline moiety, which is known for its diverse biological activities.
Research indicates that compounds containing quinoxaline derivatives often exhibit significant interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one may involve:
- Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of phosphodiesterases (PDEs), which play critical roles in regulating intracellular cAMP levels.
- Modulation of Receptor Activity: Quinoxaline derivatives are known to interact with neurotransmitter receptors, potentially influencing neurochemical signaling.
Antitumor Activity
Several studies have indicated that quinoxaline derivatives possess antitumor properties. For instance, compounds structurally similar to 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
Quinoxaline derivatives are also recognized for their antimicrobial properties. Research shows that they exhibit activity against a range of bacterial and fungal pathogens. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways crucial for microbial survival.
Neuroprotective Effects
The neuroprotective potential of quinoxaline derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects by enhancing neuronal survival and reducing oxidative stress, indicating their potential utility in treating conditions such as Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against bacterial strains | |
| Neuroprotective | Protection against oxidative damage |
Case Study: Antitumor Efficacy
In a study conducted on human cancer cell lines, 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its mechanism as a potential therapeutic agent in oncology.
属性
IUPAC Name |
1-methyl-4-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22-12-13(10-18(22)24)19(25)23-8-6-14(7-9-23)26-17-11-20-15-4-2-3-5-16(15)21-17/h2-5,11,13-14H,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQHIATVMSOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














